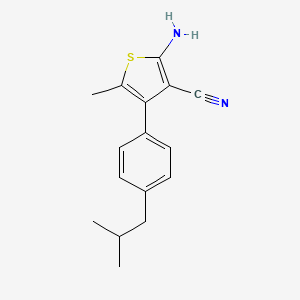

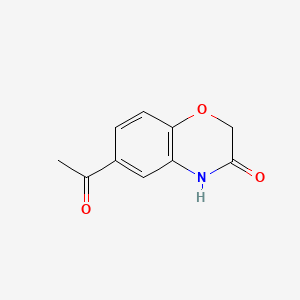

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile, is a derivative of 2-aminothiophene-3-carbonitrile, which is a core structure for various chemical syntheses. The thiophene moiety is a common feature in compounds with potential biological activities, and the presence of amino and nitrile groups allows for further functionalization and reactivity .

Synthesis Analysis

A stereoselective synthesis method for related 2-aminothiophene derivatives has been developed, involving base-catalyzed reactions of phenacyl thiocyanate with cyanopropenethioamides, leading to trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles . Another synthesis approach for 2-aminothiophene derivatives utilizes the Gewald reaction, which is a multicomponent reaction that can introduce various substituents onto the thiophene nucleus . These methods highlight the versatility and adaptability of the synthesis routes for thiophene derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis, revealing details about the stereochemistry and conformation of the molecules . Molecular modeling studies have also been conducted to predict the geometrical structures of 2-aminothiophene derivatives, indicating the presence of reactive sites on the thiophene nucleus .

Chemical Reactions Analysis

2-Aminothiophene-3-carbonitriles can undergo reactions with heterocumulenes, leading to the formation of various heterocyclic compounds such as substituted dithienopyrimido pyrimidines and thiones . These reactions demonstrate the reactivity of the amino and nitrile groups and their ability to participate in the formation of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's reactivity, polarity, and overall stability. The crystal structures of these compounds often exhibit hydrogen bonding and other non-covalent interactions, which can influence their solid-state properties and potential applications .

Applications De Recherche Scientifique

Schiff bases are found to be a versatile pharmacophore for the design and development of various bioactive lead compounds . They exhibit useful biological activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, antiglycation, and antidepressant activities . Schiff bases are also used as catalysts, pigments and dyes, intermediates in organic synthesis, polymer stabilizers, and corrosion inhibitors .

The nitrogen atom of azomethine may be involved in the formation of a hydrogen bond with the active centers of cell constituents and interferes in normal cell processes . Studies enlightened that metal complexes show greater biological activity than free organic compounds . Augmentation of biological activity was reported by implementation of transition metals into Schiff bases .

Safety And Hazards

The safety information for this compound includes the signal word “Warning” and hazard statements H302, H315, H319, H335 . These codes refer to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. A Material Safety Data Sheet (MSDS) would provide more detailed safety information .

Propriétés

IUPAC Name |

2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-10(2)8-12-4-6-13(7-5-12)15-11(3)19-16(18)14(15)9-17/h4-7,10H,8,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYGRLZKMGSDBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394966 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |

CAS RN |

861408-82-4 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)